molecular formula C32H43N3O10 B1412372 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) CAS No. 1426654-39-8

2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

Cat. No.: B1412372
CAS No.: 1426654-39-8
M. Wt: 629.7 g/mol
InChI Key: KRGXGKVOHWWKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)” is a chemical compound with the molecular formula C26H45N3O10 . It’s produced by MATRIX SCIENTIFIC .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and toxicity of this compound are not specified in the available sources .

Scientific Research Applications

Reaction Dynamics and Synthesis

  • The smooth reaction of tert-Butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol leads to the production of functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates in good yields (Yavari, Zare, & Mohtat, 2007).

Antioxidant and Antimicrobial Properties

  • Novel derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid, including 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one, and S-substituted derivatives, have been synthesized and shown to possess antioxidant and antimicrobial properties. Specifically, some of these derivatives exhibited excellent antioxidant activity and notable bactericidal activity against Pseudomonas aeruginosa and fungicidal activity against Candida albicans (Tumosienė et al., 2016).

Catalytic Properties

  • Iron(III) amine-bis(phenolate) complexes have been synthesized for catalytic alkylation of aryl Grignard reagents, demonstrating the utility of such compounds in catalytic applications (Qian, Dawe, & Kozak, 2011).

Synthetic Applications

  • The synthesis of macrocyclic compounds based on 2,2-methylene-bis and 1,2-bis-(2-aminoethoxy)ethane has been achieved, indicating the potential of such compounds in the formation of complex molecular structures (Mdad & Ussain, 2014).

Bioremediation

  • Laccase from Fusarium incarnatum UC-14 has been studied for its role in the bioremediation of Bisphenol A using a reverse micelles system, highlighting the potential environmental applications of these compounds (Chhaya & Gupte, 2013).

Luminescence and Catalytic Properties

  • The self-assembly of molecular squares using metal acetates, tridentate polypyridyl ligands, and dicarboxylic acids, including 4,4'-(dimethylsilanediyl)bis-benzoic acid and 4,4'-oxybis-benzoic acid, has led to discrete molecular structures with catalytic and luminescence properties (Gupta & Mandal, 2018).

Safety and Hazards

The compound is intended for research purposes only and is not suitable for use as a medicine, food, or household item . Any use beyond research is not guaranteed .

Properties

IUPAC Name

4-[[3-carboxy-3-(phenylmethoxycarbonylamino)butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O10/c1-30(2,3)45-25(36)20-35(18-16-31(4,26(37)38)33-28(41)43-21-23-12-8-6-9-13-23)19-17-32(5,27(39)40)34-29(42)44-22-24-14-10-7-11-15-24/h6-15H,16-22H2,1-5H3,(H,33,41)(H,34,42)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGXGKVOHWWKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 2
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 3
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 4
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 5
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)
Reactant of Route 6
Reactant of Route 6
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.